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Abstract

Srpin803 is a potent small molecule inhibitor with significant antiangiogenic properties,
primarily through its dual inhibitory action on Serine/Arginine-Rich Protein Kinase 1 (SRPK1)
and Casein Kinase 2 (CK2). By modulating the alternative splicing of Vascular Endothelial
Growth Factor (VEGF), Srpin803 shifts the balance from pro-angiogenic to anti-angiogenic
isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases
such as age-related macular degeneration (AMD) and cancer. This technical guide provides a
comprehensive overview of the antiangiogenic effects of Srpin803, including its mechanism of
action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
both normal physiological functions and pathological conditions. Dysregulated angiogenesis is
a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular
degeneration. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, and
its activity is tightly regulated, in part, through alternative splicing of its pre-mRNA. This process
generates a family of VEGF isoforms with either pro-angiogenic (e.g., VEGFxxx a) or anti-
angiogenic (e.g., VEGFxxx b) properties.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15141440?utm_src=pdf-interest
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/product/b15141440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are key
regulators of the cellular splicing machinery. Srpin803 has emerged as a dual inhibitor of these
kinases, effectively suppressing pathological angiogenesis in preclinical models. This
document serves as a technical resource for researchers and drug development professionals,
consolidating the current understanding of Srpin803's antiangiogenic effects.

Mechanism of Action: Dual Inhibition of SRPK1 and
CK2

Srpin803 exerts its antiangiogenic effects by inhibiting two key kinases involved in the
regulation of pre-mRNA splicing: SRPK1 and CK2.

e SRPK1 Inhibition: SRPK1 phosphorylates Serine/Arginine-Rich Splicing Factors (SRSFs),
most notably SRSF1.[1] Phosphorylated SRSF1 promotes the selection of the proximal
splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-
angiogenic VEGF165a isoform.[1][2] By inhibiting SRPK1, Srpin803 prevents the
phosphorylation of SRSF1.[1] This shifts the splicing machinery towards the distal splice site,
resulting in an increased production of the anti-angiogenic VEGF165b isoform.[2]

o CK2 Inhibition: Casein Kinase 2 (CK2) is another kinase that can phosphorylate and activate
splicing factors. The dual inhibition of both SRPK1 and CK2 by Srpin803 leads to a more
potent suppression of the pro-angiogenic splicing program.

This dual inhibitory mechanism ultimately reduces the overall pro-angiogenic signaling
mediated by VEGF, thereby inhibiting the proliferation, migration, and tube formation of
endothelial cells, the key cellular events in angiogenesis.

Signaling Pathway Diagram
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Srpin803 anti-angiogenic signaling pathway.

Quantitative Data on Srpin803 Activity

The efficacy of Srpin803 has been quantified through various in vitro assays, including kinase
inhibition and cell growth inhibition assays.

ble 1: In Vi : hibi ity of Sroi

Kinase IC50 (pM) Reference
SRPK1 7.5 [3]
SRPK1 2.4 [3]
CK2 0.68 [3]
CK2 0.21 [3]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is
required for 50% inhibition in vitro.[4]

Table 2: In Vitro Cytostatic Activity of Srpin803
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Cell Line Cancer Type GI50 (uM) Reference
Hcc827 Lung Cancer 80 - 98 [3]
PC3 Prostate Cancer 80 - 98 [3]
us7 Glioblastoma 80 - 98 [3]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.[4]

Experimental Protocols

The antiangiogenic effects of Srpin803 have been validated in preclinical models. Below are
detailed methodologies for key experiments.

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model

This in vivo model is widely used to study the exudative form of age-related macular
degeneration and to evaluate the efficacy of antiangiogenic therapies.[5]

Experimental Workflow Diagram
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Workflow for the laser-induced CNV mouse model.
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Detailed Methodology:

Animal Model: C57BL/6J mice are commonly used for this model.

Anesthesia and Pupil Dilation: Anesthetize the mice using an appropriate anesthetic cocktail
(e.g., ketamine/xylazine). Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide and
2.5% phenylephrine).[6][7]

Laser-Induced CNV: Use a slit lamp delivery system with a coverslip as a contact lens.[8]
Apply four laser spots (e.g., 532 nm argon laser, 200 mW power, 0.1-second duration, 75 pm
spot size) around the optic disc, avoiding major retinal vessels.[6][8] Successful rupture of
Bruch's membrane is indicated by the appearance of a bubble.[5]

Srpin803 Administration: Srpin803 can be administered via various routes, including
intravitreal injection or as a topical eye ointment. The vehicle and concentration of Srpin803
should be optimized for the specific study.

CNV Assessment: After a set period (e.g., 7 days), euthanize the mice.[8] Perfuse the
animals through the left ventricle with a fluorescent dye-labeled dextran (e.g., FITC-dextran)
to visualize the vasculature.[8]

Tissue Processing and Imaging: Enucleate the eyes and fix them in paraformaldehyde.[8]
Dissect the anterior segment and retina to obtain retinal pigment epithelium (RPE)-choroid
flat mounts.[8]

Quantification: Capture fluorescent images of the flat mounts and quantify the area of
choroidal neovascularization using image analysis software such as ImageJ.

Zebrafish Angiogenesis Assay

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid

development and optical transparency.[9]

Experimental Workflow Diagram
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Workflow for the zebrafish angiogenesis assay.
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Detailed Methodology:

o Zebrafish Line: Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such
as Tg(flil:EGFP) or Tg(kdrl:EGFP), which express Green Fluorescent Protein in endothelial
cells.[10]

» Embryo Handling: Collect fertilized embryos and raise them in standard E3 embryo medium.
Dechorionate the embryos enzymatically or manually before treatment.

o Compound Treatment: At 24 hours post-fertilization (hpf), array the embryos in a 96-well
plate (one embryo per well). Add Srpin803 at various concentrations to the embryo medium.
Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the embryos at 28.5°C for a specified period, typically up to 72 hpf.

» Imaging: At the desired time point, anesthetize the embryos with tricaine to prevent
movement.[11] Capture lateral images of the trunk region focusing on the intersegmental
vessels (ISVs) using a fluorescence microscope.

» Quantification: Use image analysis software (e.g., ImageJ) to measure the total length and/or
number of ISVs. The percentage of inhibition of angiogenesis can be calculated relative to
the vehicle-treated controls.[11][12]

Conclusion

Srpin803 represents a promising antiangiogenic agent with a well-defined mechanism of action
centered on the dual inhibition of SRPK1 and CK2. This leads to the modulation of VEGF-A
alternative splicing and a subsequent reduction in pro-angiogenic signaling. The quantitative
data and detailed experimental protocols provided in this guide offer a solid foundation for
researchers and drug development professionals to further investigate the therapeutic potential
of Srpin803 in angiogenesis-related diseases. Future studies should focus on optimizing its
delivery and evaluating its efficacy and safety in more advanced preclinical models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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